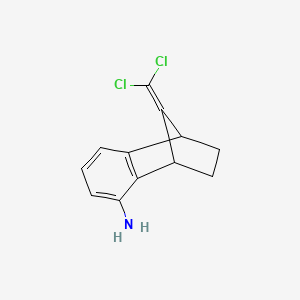
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Descripción general
Descripción
The compound “9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine” is also known as Benzovindiflupyr . It is a fungicide active against a range of fungal diseases on cereals and other crops . The empirical formula is C18H15Cl2F2N3O and it has a molecular weight of 398.23 .
Physical And Chemical Properties Analysis
Benzovindiflupyr is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems .Aplicaciones Científicas De Investigación
Cycloproparene Studies and Bicyclo[5.1.0]octa-1,3,6-triene Synthesis
Research by Halton and Russell (1992) explored the use of dichloromethylene-bridged annulene in synthesizing bicyclo[5.1.0]octa-1,3,6-triene. This study highlights the potential of such compounds in creating unique chemical structures, valuable in further chemical research (Halton & Russell, 1992).
Intramolecular Donor-Stabilized Silenes
Pötter et al. (2001) investigated the formation of intramolecularly donor-stabilized silenes using dichloromethyl derivatives. This study contributes to understanding the stability and reactivity of silenes, which are significant in organosilicon chemistry (Pötter et al., 2001).
Cycloaddition Reactions
Halton and Russell (1991) examined the cycloaddition reactions of 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene, a compound closely related to 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. Their findings contribute to the understanding of reaction mechanisms involving such compounds (Halton & Russell, 1991).
Synthesis and Stereochemical Analysis
Layton et al. (1984) synthesized a rigid phenylalanine analogue using a related compound. Their study provides insights into the stereochemistry of such molecules, which is crucial in medicinal and organic chemistry (Layton et al., 1984).
Stereoselectivity in Metal Hydride Reductions
Okada, Tomita, and Oda (1989) explored the stereoselectivity in metal hydride reductions of similar compounds. This research is significant for understanding the influence of molecular structure on chemical reactions (Okada, Tomita, & Oda, 1989).
Photochemistry in Protic Media
Morrison and Nylund (1976) studied the photochemistry of a related compound in protic media, revealing novel photoinduced reactions. Such studies are valuable in understanding photochemical processes in organic chemistry (Morrison & Nylund, 1976).
Safety And Hazards
Propiedades
IUPAC Name |
11-(dichloromethylidene)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c13-12(14)11-7-4-5-8(11)10-6(7)2-1-3-9(10)15/h1-3,7-8H,4-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAAZYGJAXMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=C(Cl)Cl)C1C3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



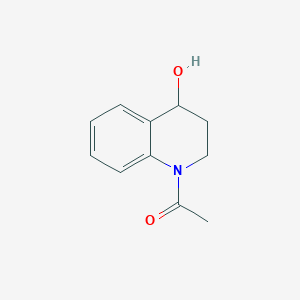
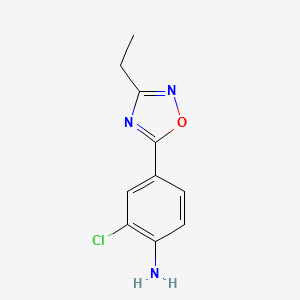

![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)
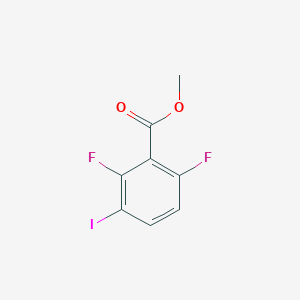
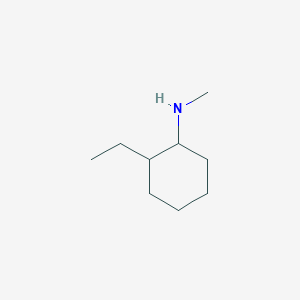
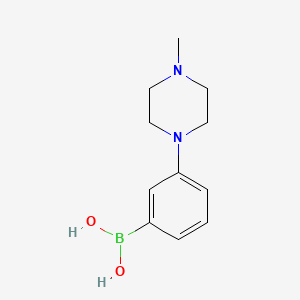
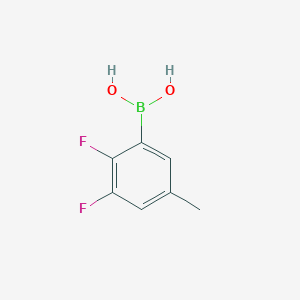
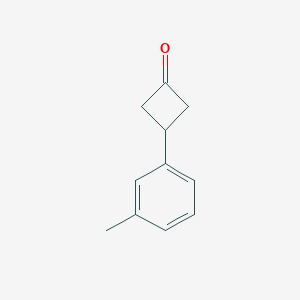
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)
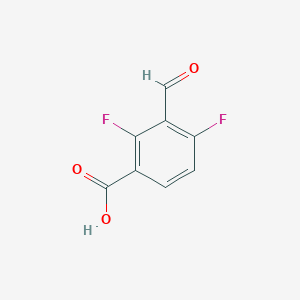
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)